1H-2-benzopyran-1-one, 5,7-dimethoxy-4-phenyl-
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Overview
Description
1H-2-Benzopyran-1-one, 5,7-dimethoxy-4-phenyl- is a chemical compound with the molecular formula C17H14O4This compound is also known by other names such as 5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-benzopyran-1-one, 5,7-dimethoxy-4-phenyl- typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-1-one, 5,7-dimethoxy-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Scientific Research Applications
1H-2-Benzopyran-1-one, 5,7-dimethoxy-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 1H-2-benzopyran-1-one, 5,7-dimethoxy-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with similar chemical properties.
Flavone: Another benzopyran derivative with distinct biological activities.
Chrysin: A naturally occurring flavonoid with potential health benefits.
Uniqueness
1H-2-Benzopyran-1-one, 5,7-dimethoxy-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62536-82-7 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5,7-dimethoxy-4-phenylisochromen-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-8-13-16(15(9-12)20-2)14(10-21-17(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
FHVIIAZDPCPBDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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